Bimatoprost
Vue d'ensemble
Description
Le bimatoprost est un analogue de prostaglandine synthétique utilisé principalement dans le traitement du glaucome et de l’hypertension oculaire. Il est également utilisé à des fins cosmétiques pour favoriser la croissance des cils. Le this compound agit en augmentant l’écoulement de l’humeur aqueuse des yeux, ce qui réduit la pression intraoculaire. Il a été approuvé pour un usage médical aux États-Unis en 2001 et est disponible sous diverses marques, dont Lumigan et Latisse .
Applications De Recherche Scientifique
Bimatoprost has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in the treatment of glaucoma and ocular hypertension. .
Industry: Used in the formulation of cosmetic products designed to enhance eyelash and eyebrow growth
Mécanisme D'action
Le bimatoprost exerce ses effets en imitant l’activité des prostamides, qui sont biosynthétisées à partir de l’anandamide endocannabinoïde naturel par l’enzyme cyclo-oxygénase 2. Il augmente l’écoulement de l’humeur aqueuse par le réseau trabéculaire et les voies uvéosclérales, réduisant ainsi la pression intraoculaire. Le this compound stimule également la phase de croissance des follicules pileux, ce qui entraîne une augmentation de la croissance des cils et des sourcils .
Safety and Hazards
Orientations Futures
The FDA approved the bimatoprost implant Durysta in March 2020. The device delivers a prostaglandin analog, for reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension . Further data supporting the efficacy of this compound implant in reducing IOP with a sustained duration of effect are available from a prospective, 24-month, dose-ranging, paired-eye controlled, multinational, phase I/II clinical trial .
Analyse Biochimique
Biochemical Properties
Bimatoprost is a prostaglandin analog that interacts with prostaglandin receptors in the eye . It is hydrolyzed to its active form, this compound acid, in the eye . This compound undergoes oxidation, N-deethylation, and glucuronidation after it is systemically absorbed, leading to the production of various metabolites . In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of this compound .
Cellular Effects
This compound has been found to significantly increase impedance, an indicator of cell relaxation, of primary cultures of human trabecular meshwork and Schlemm’s canal cell monolayers in a receptor-specific manner . This suggests that both cell types mediate the effects of prostaglandins on conventional outflow facility .
Molecular Mechanism
This compound acts by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . It achieves this by binding to and activating prostaglandin receptors (specifically, the prostamide receptor) in the ciliary muscle of the eye .
Temporal Effects in Laboratory Settings
In a study, the diurnal and nocturnal intraocular pressure means were significantly lower under the this compound 0.01% treatment than baseline in both the sitting and supine positions . The diurnal and nocturnal ocular perfusion pressure means were significantly higher under treatment than baseline in both the sitting and supine positions .
Dosage Effects in Animal Models
In animal studies, this compound has been shown to reduce intraocular pressure effectively. After administration of this compound in acute primary glaucoma, intraocular pressure can decrease by 15–20 mmHg in 45–60 minutes . Adverse effects seen in dogs include an increase in conjunctivitis, uveitis, and intense miosis .
Metabolic Pathways
This compound is metabolized by oxidation, N-deethylation, and glucuronidation, forming a variety of metabolites . In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of this compound .
Transport and Distribution
This compound is well absorbed through the cornea . A low percentage enters the bloodstream . In the blood plasma, peak concentrations are reached after 10 minutes, then drop below the detection limit of 25 pg/ml after 1.5 hours .
Subcellular Localization
This compound is applied directly to the base of the upper eyelashes . It is used as an eye drop and effects generally occur within four hours . It is primarily localized in the eye where it exerts its effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le bimatoprost est synthétisé par un procédé en plusieurs étapes à partir de la lactone diol (-)-Corey disponible dans le commerce. La synthèse implique des réactions stéréospécifiques pour garantir la bonne configuration du produit final.
Méthodes de production industrielle
En milieu industriel, le this compound est produit à l’aide de voies de synthèse optimisées qui garantissent un rendement et une pureté élevés. Le processus implique généralement l’utilisation de solvants comme les alcools et de réactifs comme les acides et les bases dans des conditions contrôlées. Le produit final est purifié par des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le bimatoprost subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents produits de dégradation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de dérivés
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans diverses conditions
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation et dérivés qui peuvent être analysés à l’aide de techniques telles que la CLHP et la spectrométrie de masse .
Applications de la recherche scientifique
Le this compound présente un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues de prostaglandines et leurs réactions.
Biologie : Etudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Largement utilisé dans le traitement du glaucome et de l’hypertension oculaire. .
Industrie : Utilisé dans la formulation de produits cosmétiques conçus pour favoriser la croissance des cils et des sourcils
Comparaison Avec Des Composés Similaires
Composés similaires
- Latanoprost
- Travoprost
- Unoprostone
Comparaison
Le bimatoprost est unique parmi les analogues de prostaglandines en raison de son groupe éthylamide, qui le distingue d’autres composés comme le latanoprost et le travoprost qui ont des groupes esters isopropyliques. Cette différence structurelle contribue à son profil pharmacologique distinct et à son efficacité pour réduire la pression intraoculaire. Des études ont montré que le this compound est plus efficace pour abaisser la pression intraoculaire que le latanoprost et le travoprost .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOKCDNYWBIDND-FTOWTWDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895042 | |
Record name | Bimatoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bimatoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, 1.87e-02 g/L | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bimatoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bimatoprost imitates the effects of prostamides, specifically prostaglandin F2α. Bimatoprost mildly stimulates aqueous humor outflow, relieving elevated intraocular pressure and decreasing the risk of optic nerve damage. It is thought that bimatoprost reduces intraocular pressure (IOP) in humans by causing an increase in outflow of the aqueous humor via the trabecular meshwork and uveoscleral pathways. It achieves the above effects by decreasing tonographic resistance to aqueous humor outflow. Bimatoprost does not affect aqueous humor production. | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155206-00-1 | |
Record name | Bimatoprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155206-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bimatoprost [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155206001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bimatoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIMATOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXS94885MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bimatoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63-67 | |
Record name | Bimatoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.